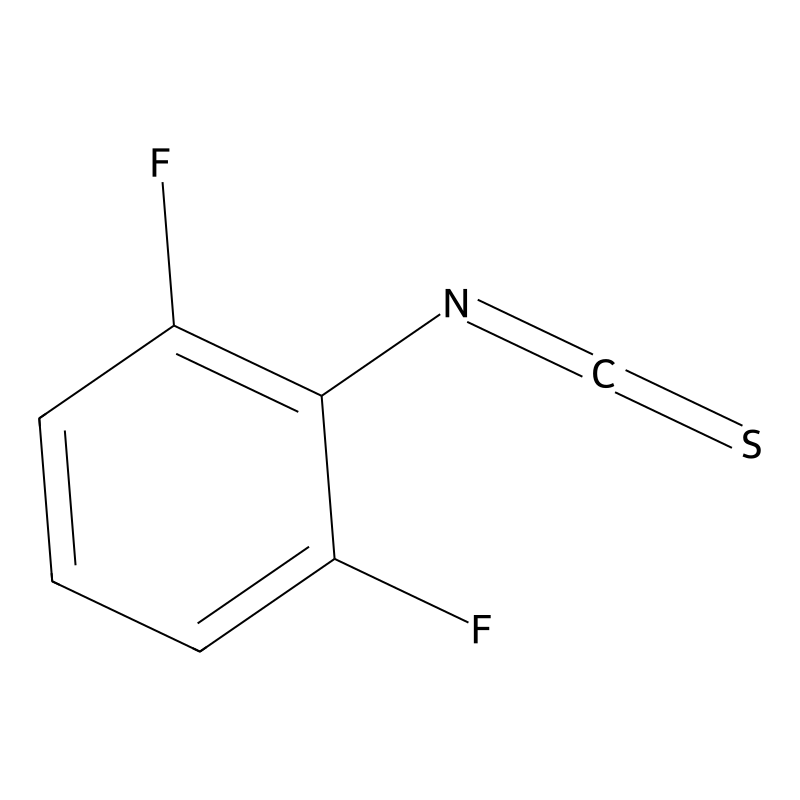2,6-Difluorophenyl isothiocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protein Labeling
DFPIT reacts with the primary amine groups (N-terminus and lysine side chains) of proteins, forming a stable covalent bond. This labeling modifies the protein's mass, allowing for its identification and differentiation from other proteins in a complex mixture [, ].
Mass Spectrometry (MS) Analysis
When DFPIT-labeled proteins are subjected to MS analysis, the increase in mass due to the DFPIT tag is detected. This mass shift is specific to the number of labeling sites on the protein, aiding in protein identification and sequence analysis [, ].
Improved Peptide Detection
DFPIT labeling can enhance the detection of certain peptides by MS. The fluorine atoms in the DFPIT tag improve ionization efficiency, leading to better signal intensity for labeled peptides compared to unlabeled ones [].
Multiplexing Experiments
DFPIT can be combined with other isotopic forms of isothiocyanates for multiplexing experiments. This allows researchers to analyze multiple protein samples simultaneously by using DFPIT tags with different isotopic masses, facilitating the comparison of protein expression levels across different samples [].
2,6-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula and a molecular weight of 171.17 g/mol. It appears as a colorless to pale yellow liquid or solid, with a boiling point of 217 °C and a density of 1.325 g/cm³ . This compound is known for its reactivity due to the presence of both fluorine atoms and the isothiocyanate functional group, making it valuable in various chemical applications.
As mentioned earlier, DFPITC's primary function is as a derivatization reagent for thiols in proteins. The isothiocyanate group reacts with the thiol group to form a stable thiocarbamate linkage. This linkage can then be used for protein identification through mass spectrometry or for attaching reporter molecules for further analysis [].
DFPITC is likely to exhibit similar hazards as other isothiocyanates.
- Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
- Hydrolysis: In the presence of water, it can hydrolyze to produce 2,6-difluorophenyl carbamate and hydrogen sulfide.
- Rearrangement Reactions: Under certain conditions, it may rearrange to yield different products depending on the reaction environment.
These reactions highlight its versatility in synthetic organic chemistry.
Research indicates that 2,6-difluorophenyl isothiocyanate exhibits significant biological activity. It has been studied for:
- Anticancer Properties: Some studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases.
- Antimicrobial Activity: It has shown potential as an antimicrobial agent against certain bacteria and fungi.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be useful in drug development.
These biological activities make it a candidate for further pharmacological research.
The synthesis of 2,6-difluorophenyl isothiocyanate typically involves the following methods:
- Reaction of 2,6-Difluorophenol with Thionyl Chloride: This method involves treating 2,6-difluorophenol with thionyl chloride to form 2,6-difluorophenyl chloride, which can then be reacted with potassium thiocyanate to yield the isothiocyanate.text
C₆H₄(F)₂OH + SOCl₂ → C₆H₄(F)₂Cl + SO₂ + HClC₆H₄(F)₂Cl + KSCN → C₆H₄(F)₂NCS + KCl - Direct Reaction of Fluorinated Aniline with Isothiocyanates: Another method involves reacting a fluorinated aniline derivative directly with carbon disulfide followed by treatment with an appropriate reagent to form the isothiocyanate.
These methods provide efficient pathways to synthesize this compound for research and industrial applications.
2,6-Difluorophenyl isothiocyanate has a range of applications:
- Chemical Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Bioconjugation: Employed in bioconjugation techniques for labeling proteins and peptides due to its reactive isothiocyanate group.
- Research Tool: Utilized in proteomics and other biochemical research areas for studying protein interactions and modifications.
These applications underscore its importance in both academic research and industrial processes.
Interaction studies involving 2,6-difluorophenyl isothiocyanate focus on its reactivity with biological molecules. Notable interactions include:
- Protein Binding Studies: Investigations into how this compound binds to various proteins can reveal insights into its mechanism of action in biological systems.
- Reactivity with Nucleophiles: Studies examining its reaction with amino acids or other nucleophiles help elucidate its potential as a labeling agent in biochemical assays.
Such studies are crucial for understanding how this compound can be utilized in therapeutic contexts.
Similar compounds include:
- Phenyl isothiocyanate
- 4-Fluorophenyl isothiocyanate
- 3,4-Difluorophenyl isothiocyanate
Comparison TableCompound Molecular Formula Unique Features 2,6-Difluorophenyl Isothiocyanate C₇H₃F₂NS Contains two fluorine atoms at positions 2 and 6 Phenyl Isothiocyanate C₇H₅NS Lacks fluorine substituents; simpler structure 4-Fluorophenyl Isothiocyanate C₇H₆FNS Contains one fluorine atom at position 4 3,4-Difluorophenyl Isothiocyanate C₇H₄F₂NS Contains two fluorine atoms at positions 3 and 4
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,6-Difluorophenyl Isothiocyanate | C₇H₃F₂NS | Contains two fluorine atoms at positions 2 and 6 |
| Phenyl Isothiocyanate | C₇H₅NS | Lacks fluorine substituents; simpler structure |
| 4-Fluorophenyl Isothiocyanate | C₇H₆FNS | Contains one fluorine atom at position 4 |
| 3,4-Difluorophenyl Isothiocyanate | C₇H₄F₂NS | Contains two fluorine atoms at positions 3 and 4 |
The unique positioning of fluorine atoms in 2,6-difluorophenyl isothiocyanate contributes to its distinct reactivity profile compared to other similar compounds. This specificity enhances its utility in targeted chemical syntheses and biological applications.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Health Hazard








